Z-Ala-NH2 Z-Ala-NH2
Brand Name: Vulcanchem
CAS No.: 13139-27-0
VCID: VC0554582
InChI: InChI=1S/C11H14N2O3/c1-8(10(12)14)13-11(15)16-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H2,12,14)(H,13,15)/t8-/m0/s1
SMILES: CC(C(=O)N)NC(=O)OCC1=CC=CC=C1
Molecular Formula: C11H14N2O3
Molecular Weight: 222.24

Z-Ala-NH2

CAS No.: 13139-27-0

Cat. No.: VC0554582

Molecular Formula: C11H14N2O3

Molecular Weight: 222.24

* For research use only. Not for human or veterinary use.

Z-Ala-NH2 - 13139-27-0

Specification

CAS No. 13139-27-0
Molecular Formula C11H14N2O3
Molecular Weight 222.24
IUPAC Name benzyl N-[(2S)-1-amino-1-oxopropan-2-yl]carbamate
Standard InChI InChI=1S/C11H14N2O3/c1-8(10(12)14)13-11(15)16-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H2,12,14)(H,13,15)/t8-/m0/s1
SMILES CC(C(=O)N)NC(=O)OCC1=CC=CC=C1

Introduction

Chemical Structure and Properties

Molecular Composition and Structure

Z-Ala-NH2 consists of three main structural components: a benzyloxycarbonyl (Z) protecting group attached to the alpha-amino group of L-alanine, with the carboxyl terminus converted to an amide group. The benzyloxycarbonyl group itself contains a benzene ring connected via a methylene bridge to a carbamate functional group, creating the characteristic Z-protection that is widely used in peptide chemistry . The stereochemistry at the alpha-carbon of alanine is maintained in the S configuration, corresponding to the natural L-form of alanine, which is critical for its biological recognition in enzymatic systems . This precise arrangement of atoms creates a molecule that balances stability with reactivity in a manner suitable for controlled chemical transformations.

The structural features of Z-Ala-NH2 are particularly significant in the context of peptide synthesis, where protecting groups must shield specific reactive sites while allowing selective reactions at other positions. The carbamate linkage formed between the Z-group and the amino group effectively prevents unwanted reactions at the N-terminus during synthetic procedures, while the C-terminal amide represents either a protected form or a terminal modification depending on the synthetic context . This combination of features makes Z-Ala-NH2 both a useful synthetic intermediate and a model compound for studying various biochemical processes.

Physical and Chemical Properties

Z-Ala-NH2 has a molecular weight of 222.24 g/mol and possesses specific chemical properties related to its functional groups . The presence of the carbamate group in the Z-protection contributes to its stability under neutral and mildly acidic conditions, while making it susceptible to cleavage through catalytic hydrogenation or treatment with strong acids. The amide group at the C-terminus influences the compound's solubility and hydrogen-bonding capabilities, affecting its behavior in various solvents and biochemical environments.

Table 1: Physical and Chemical Properties of Z-Ala-NH2

PropertyValueReference
Molecular FormulaC11H14N2O3
Molecular Weight222.24 g/mol
IUPAC NameBenzyl N-[(2S)-1-amino-1-oxopropan-2-yl]carbamate
Alternative NamesN2-benzoxycarbonyl-L-alaninamide, Cbz-Ala-NH2
CAS Registry Number13139-27-0
IUPAC Condensed FormCbz-Ala-NH2
Structural ConfigurationL-configuration (S-stereochemistry)

Nomenclature and Classification

Chemical Naming Conventions

Z-Ala-NH2 is identified through several systematic and shorthand naming conventions in chemical literature. Its full IUPAC name is "benzyl N-[(2S)-1-amino-1-oxopropan-2-yl]carbamate," which precisely describes its atomic arrangement and stereochemistry . Alternative systematic names include "benzyl (S)-(1-amino-1-oxopropan-2-yl)carbamate" and "benzyl N-[(1S)-1-carbamoylethyl]carbamate," both highlighting the S-configuration at the alanine alpha-carbon . In peptide chemistry, the condensed notation "Cbz-Ala-NH2" or "Z-Ala-NH2" is commonly used, where "Z" or "Cbz" represents the benzyloxycarbonyl protecting group, "Ala" denotes alanine, and "NH2" indicates the C-terminal amide modification .

The compound is also registered under the CAS number 13139-27-0, providing a unique identifier in chemical databases that allows for unambiguous reference in scientific and regulatory contexts . These various naming conventions serve different purposes in chemical communication, from the precise structural description provided by IUPAC nomenclature to the practical shorthand used by researchers in synthetic peptide chemistry. Each naming system contributes to the clear identification and classification of this compound within the broader landscape of organic and biochemical compounds.

Structural Classification

Z-Ala-NH2 belongs to several important structural classes that define its chemical behavior and applications. As a protected amino acid derivative, it contains the fundamental alpha-amino acid structure with specific modifications that alter its reactivity profile. The compound contains three key functional groups: an aromatic ring (from the Z-group), a carbamate linkage (connecting the Z-group to alanine), and a primary amide (at the C-terminus) . Each of these functional groups contributes to the compound's chemical properties and reactivity patterns.

In the context of peptide chemistry, Z-Ala-NH2 represents a building block with orthogonal protection — the N-terminus is protected by the Z-group while the C-terminus is modified as an amide. This orthogonality allows for selective deprotection and further modification in controlled synthetic sequences. The compound also serves as a model substrate for studying enzymatic reactions involving protected amino acids, providing insights into both enzyme specificity and the chemical behavior of protected peptide fragments.

Synthesis and Biological Reactivity

Synthetic Approaches

The synthesis of Z-Ala-NH2 typically involves the protection of L-alanine with the benzyloxycarbonyl group followed by amidation of the carboxylic acid function. While the search results don't provide specific synthetic routes for Z-Ala-NH2 itself, related compounds and general principles of peptide chemistry suggest probable synthetic pathways. The benzyloxycarbonyl protection is commonly introduced using benzyl chloroformate under basic conditions, while the C-terminal amidation can be achieved through activation of the carboxylic acid followed by reaction with ammonia or an ammonia equivalent.

In research settings, Z-Ala-NH2 may participate in further synthetic transformations. For example, research has demonstrated that Z-Ala can participate in enzymatic condensation reactions with phenylalanine amide (Phe-NH2) to form the dipeptide Z-Ala-Phe-NH2 . This enzymatic peptide bond formation, catalyzed by pseudolysin (a neutral metalloproteinase), proceeds via a rapid-equilibrium random bireactant mechanism with specific kinetic parameters . Such reactions highlight the utility of Z-protected amino acids in both chemical and enzymatic peptide synthesis approaches.

Enzymatic Interactions

Z-Ala-NH2 and related Z-protected amino acids exhibit specific interactions with enzymes that make them valuable for studying enzymatic mechanisms and substrate specificities. Research has shown that certain enzymes can selectively recognize and process Z-protected amino acids. For instance, urethane hydrolase can remove the Z (benzyloxycarbonyl) protecting group from Z-glycine and Z-alanine while showing no activity toward Boc-protected (tert-butyloxycarbonyl) analogs . This selective enzymatic cleavage demonstrates the importance of the precise structural features of the Z-group for enzyme recognition and catalysis.

The kinetic parameters for enzymatic reactions involving Z-protected amino acids provide quantitative insights into enzyme-substrate interactions. In the case of pseudolysin-catalyzed peptide bond formation between Z-Ala and Phe-NH2, research has determined specific values for reaction velocity and substrate affinity: approximately 6.5 mM Z-Ala-Phe-NH2 synthesized per minute per μM pseudolysin (Vm), with Michaelis constants (KM) of 70 mM for Z-Ala and 180 mM for Phe-NH2 . These kinetic parameters demonstrate the feasibility of using Z-protected amino acids in enzyme-catalyzed synthetic approaches under controlled conditions.

Table 2: Enzymatic Activities Related to Z-Protected Alanine Compounds

EnzymeSubstrateReaction TypeConditionsKinetic ParametersReference
PseudolysinZ-Ala + Phe-NH2Peptide bond formationpH 7.0-7.5, 35% MeOH, ionic strength <0.15Vm = 6.5 mM/min/μM enzyme, KM(Z-Ala) = 70 mM, KM(Phe-NH2) = 180 mM
Urethane hydrolaseZ-AlaHydrolysis of Z-groupNot specifiedNot provided

Applications in Research and Development

Role in Peptide Chemistry

Z-Ala-NH2 serves important functions in peptide chemistry as both a building block and a model compound. The Z (benzyloxycarbonyl) protecting group is widely used in peptide synthesis strategies due to its stability under basic conditions and compatibility with various coupling methods. When applied to alanine with a C-terminal amide, as in Z-Ala-NH2, it creates a versatile unit that can be incorporated into more complex peptide structures through controlled synthetic sequences. The selective removal of the Z-group can be achieved through catalytic hydrogenation or strong acid treatment, providing orthogonality with other protecting groups commonly used in peptide synthesis.

The compound's well-defined structure and reactivity make it valuable for developing and optimizing synthetic methodologies. Researchers can use Z-Ala-NH2 as a model substrate to evaluate new coupling reagents, deprotection conditions, or synthetic strategies before applying them to more complex or valuable peptide targets. Additionally, the compound can serve as a reference standard for analytical methods used in peptide chemistry, such as chromatographic separations or mass spectrometric analyses. These applications highlight the practical utility of Z-Ala-NH2 beyond its direct incorporation into peptide products.

Enzymatic Studies and Biotechnology

Protected amino acids like Z-Ala-NH2 play significant roles in enzymatic studies by serving as defined substrates for investigating enzyme specificity, kinetics, and mechanisms. The distinct structural features of Z-Ala-NH2 provide recognition elements for specific enzymes, allowing researchers to probe the structural requirements for enzymatic activity. Studies with urethane hydrolase have demonstrated that this enzyme can selectively hydrolyze Z-protected amino acids while leaving structurally similar Boc-protected analogs untouched, indicating precise recognition of the benzyloxycarbonyl moiety .

In biotechnological applications, the enzymatic processing of Z-protected amino acids opens possibilities for biocatalytic approaches to peptide synthesis. The enzymatic condensation of Z-Ala with Phe-NH2 to form Z-Ala-Phe-NH2, catalyzed by pseudolysin, represents an example of using enzymes for controlled peptide bond formation . This approach offers advantages over traditional chemical methods in terms of stereoselectivity and mild reaction conditions. The kinetic studies of such reactions provide valuable information for optimizing biocatalytic processes, with specific conditions (pH 7.0-7.5, 35% methanol, ionic strength below 0.15) identified as favorable for the enzymatic condensation reaction .

Related Compounds and Structural Analogs

Z-Protected Amino Acid Derivatives

Z-Ala-NH2 belongs to a family of Z-protected amino acid derivatives that share common structural features while differing in their amino acid components and C-terminal modifications. A closely related compound is Z-Ala-Gly-NH2 (benzyl N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxopropan-2-yl]carbamate), a protected dipeptide amide containing alanine and glycine with a molecular weight of 279.29 g/mol . This compound extends the structure of Z-Ala-NH2 by incorporating a glycine residue between the alanine and the C-terminal amide, creating a more complex peptide framework while maintaining the N-terminal Z-protection .

Other related compounds include Z-Ala itself (without the C-terminal amide modification) and Z-Ala-Phe-NH2, which contains phenylalanine instead of glycine in the dipeptide structure . These compounds form a structural series that demonstrates the versatility of Z-protection in creating diverse peptide derivatives with specific properties and reactivities. The systematic variation in amino acid composition and C-terminal modification allows researchers to study structure-activity relationships and optimize compounds for specific applications in peptide chemistry and enzyme studies.

Comparative Properties

The structural differences between Z-Ala-NH2 and its analogs result in distinct physical, chemical, and biological properties. Comparing Z-Ala-NH2 (molecular weight 222.24 g/mol) with Z-Ala-Gly-NH2 (molecular weight 279.29 g/mol) reveals the impact of adding a glycine residue on molecular size and potential hydrogen bonding capabilities . The additional amide bond in Z-Ala-Gly-NH2 provides both a hydrogen bond donor and acceptor, potentially affecting solubility, crystallization behavior, and interactions with enzymes or receptors.

Another structural analog, N-Benzyloxycarbonyl-D-alanine 1-Adamantyl Amide (molecular weight 356.5 g/mol), differs from Z-Ala-NH2 in two significant aspects: it contains D-alanine rather than L-alanine, and its C-terminal amide is derived from adamantylamine rather than ammonia . These modifications substantially alter the compound's three-dimensional structure and physicochemical properties, demonstrating how variations in stereochemistry and amide substituents can be used to tailor protected amino acids for specific applications or studies.

Table 3: Comparative Analysis of Z-Ala-NH2 and Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural FeaturesDistinctive PropertiesReference
Z-Ala-NH2C11H14N2O3222.24L-alanine with Z-protection and C-terminal amideBase compound for comparison
Z-Ala-Gly-NH2C13H17N3O4279.29Dipeptide with Z-protection and C-terminal amideAdditional peptide bond and glycine residue
N-Benzyloxycarbonyl-D-alanine 1-Adamantyl AmideC21H28N2O3356.5D-alanine with Z-protection and adamantyl amideDifferent stereochemistry and bulky hydrophobic C-terminal group
Z-Ala (acid form)C11H13NO4Not specifiedL-alanine with Z-protection and free carboxyl groupMore acidic character, different hydrogen bonding pattern

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